molecular formula C14H15BF6O2 B1375014 2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1192548-09-6

2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1375014
CAS No.: 1192548-09-6
M. Wt: 340.07 g/mol
InChI Key: MBXWVDQFJKBCOP-UHFFFAOYSA-N
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Description

2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups imparts significant chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol . These interactions are crucial for the compound’s role in biochemical processes, making it a valuable tool in organic synthesis and catalysis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to catalyze bond-forming reactions can lead to changes in cellular activities, impacting overall cell function and health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s interactions with enzymes and proteins can lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo . Understanding these temporal effects is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for its function and efficacy in biochemical applications.

Preparation Methods

The synthesis of 2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-bis(trifluoromethyl)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

The mechanism by which 2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in cross-coupling reactions. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to effectively form bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Properties

IUPAC Name

2-[2,3-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)9-7-5-6-8(13(16,17)18)10(9)14(19,20)21/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXWVDQFJKBCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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